molecular formula C28H28N2O3 B11001773 N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11001773
M. Wt: 440.5 g/mol
InChI Key: DEUUJCSICQJHPN-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a structurally complex spirocyclic compound featuring a fused cyclohexane-isoquinoline core. The molecule incorporates a 2-methoxyphenyl carboxamide substituent at the 4'-position and a phenyl group at the 2'-position of the dihydroisoquinoline ring. The spiro junction at the cyclohexane-isoquinoline interface introduces conformational rigidity, which is often exploited in medicinal chemistry to enhance target binding selectivity and metabolic stability .

Properties

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C28H28N2O3/c1-33-24-17-9-8-16-23(24)29-26(31)25-21-14-6-7-15-22(21)27(32)30(20-12-4-2-5-13-20)28(25)18-10-3-11-19-28/h2,4-9,12-17,25H,3,10-11,18-19H2,1H3,(H,29,31)

InChI Key

DEUUJCSICQJHPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can be achieved through various methods. One common approach involves the use of silver-catalyzed tandem cycloisomerization/hydroarylation reactions. This method allows for the formation of highly functionalized multiheterocyclic scaffolds under mild conditions . Another method involves the use of transition-metal catalysis, such as palladium or copper, to facilitate the formation of the isoquinoline core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions can also be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Pharmacological Activity
Target Compound Spiro[cyclohexane-1,3'-isoquinoline] 2'-Phenyl, 4'-(2-methoxyphenyl)carboxamide ~447.5 (estimated) Not reported Not reported
2′-Cyclohexyl-1′-oxo-2′,4′-dihydro-1′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid Spiro[cyclopentane-1,3'-isoquinoline] 2′-Cyclohexyl, 4′-carboxylic acid ~369.4 Not reported Not reported
2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile Spiro[indene-pyrroloisoquinoline] 2'-(2-Methoxyphenyl), 3'-cyano ~453.5 162–164 Not reported
HTL22562 (CGRP antagonist) Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine] Multiple substituents (e.g., pyridinylpiperazine) ~706.8 Not reported Potent CGRP receptor antagonist (IC₅₀ < 1 nM)

Key Observations:

Spiro Core Variations: The target compound’s cyclohexane-isoquinoline spiro system is distinct from the cyclopentane-isoquinoline () and indene-pyrroloisoquinoline () cores. These differences influence ring strain, solubility, and steric bulk, which may affect binding to biological targets. HTL22562 () demonstrates that larger spiro systems (e.g., piperidine-pyridooxazine) can achieve high receptor affinity, suggesting that the target compound’s spiro core could be optimized for similar applications.

Substituent Effects: The 2-methoxyphenyl carboxamide group in the target compound contrasts with the carboxylic acid in and the cyano group in . The phenyl group at the 2'-position is conserved in several analogues (e.g., ), implying a role in π-π stacking or hydrophobic interactions with targets.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step sequences similar to those in (HATU-mediated amidation) and (spiro ring formation via cycloaddition). By comparison, HTL22562’s synthesis involves advanced structure-based drug design, highlighting the scalability challenges of complex spiro systems .

Pharmacological and Functional Comparisons

  • For example, HTL22562’s CGRP antagonism () suggests that the target’s spiro core could be tailored for neurological applications.
  • Metabolic Stability: The cyclohexane spiro core may confer resistance to oxidative metabolism compared to non-rigid analogues, as seen in other spiro systems .
  • Solubility : The carboxamide group likely improves aqueous solubility relative to the carboxylic acid in , though this requires experimental validation.

Biological Activity

N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound can be characterized by its unique spirocyclic structure, which may contribute to its biological properties. The presence of the methoxy and phenyl groups suggests potential interactions with various biological targets.

Structural Formula

C21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have indicated that similar compounds within the same structural class exhibit significant anticancer properties. For instance, a related tetrazole derivative showed promising results against epidermoid carcinoma (A431) and colon cancer cell lines (HCT116) using the MTT assay. The study reported IC50 values indicating effective cytotoxicity:

CompoundCell LineIC50 (µg/mL)
4cA43144.77
4cHCT116201.45
ControlDoxorubicin-

These findings suggest that the spirocyclic structure may enhance anticancer activity through specific molecular interactions with cancer cell receptors .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that these compounds possess significant antioxidant activity even at low concentrations:

Concentration (mg/mL)Scavenging Activity (%)
5071.7
30072.5

This suggests that the compound could be beneficial in mitigating oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For example, one study reported a binding energy of -6.8687 kcal/mol for a similar derivative with the CSNK2A1 receptor, indicating strong interactions that could lead to effective inhibition of cancer cell proliferation .

Case Study: Antitumor Effects

In a recent study focusing on the antitumor effects of structurally similar compounds, researchers found that specific substitutions on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The study highlighted the importance of molecular structure in determining biological activity:

  • Key Findings :
    • Substituents on the phenyl ring enhanced binding affinity.
    • The spirocyclic framework provided structural stability conducive to receptor interaction.

Research Findings: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the methoxy and carbonyl groups could optimize biological activity. Researchers emphasized that:

  • Hydrophobic interactions play a crucial role in enhancing binding affinity.
  • Electron-donating groups , such as methoxy, improved anticancer efficacy.

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